Geranyl caprylate

Descripción general

Descripción

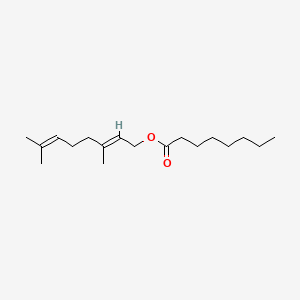

Geranyl caprylate is an ester compound formed from geraniol and octanoic acid. It is a member of the geranyl esters family, which are known for their pleasant floral and fruity aromas. This compound is commonly used in the fragrance and flavor industries due to its appealing scent and taste. It is also found in various essential oils and has been studied for its potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Geranyl caprylate can be synthesized through the esterification of geraniol with octanoic acid. This reaction typically involves the use of a catalyst, such as sulfuric acid or a lipase enzyme, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to a temperature that allows the reactants to combine and form the ester.

Industrial Production Methods: In industrial settings, the production of geranyl octanoate often employs enzymatic catalysis due to its eco-friendly nature and high efficiency. One common method involves the use of Lipozyme 435, a lipase enzyme, in a solvent-free system. The reaction conditions are optimized to achieve high conversion rates, typically around 98%, with the use of molecular sieves to capture any co-produced methanol .

Análisis De Reacciones Químicas

Acid/Base-Catalyzed Esterification

Reaction : Geraniol + Octanoic acid → Geranyl caprylate + Water

-

Catalyst : Sodium hydroxide (NaOH) or sulfonic acid catalysts

-

Conditions :

-

Temperature: 80°C

-

Duration: 8 hours

-

Molar ratio (geraniol:acid): 1:1.2

-

-

Purification : Neutralization with HCl, extraction with ethyl acetate, and column chromatography (n-hexane:EtOAc gradient) .

Key Data:

| Parameter | Value |

|---|---|

| Catalyst Loading | 5% (w/w) NaOH |

| Solvent | Solvent-free |

| Reaction Efficiency | 54.92% yield |

Key Data:

| Method | Yield | Conditions |

|---|---|---|

| Aqueous Media | 93% | 50°C, 6 h, 15% biocatalyst |

| Microwave-Assisted | 98% | 70°C, 30 min, 7% Lipozyme 435 |

Base-Catalyzed Esterification

The reaction proceeds via nucleophilic acyl substitution:

-

Deprotonation : NaOH deprotonates geraniol, forming a geraniolate ion.

-

Nucleophilic Attack : Geraniolate attacks the carbonyl carbon of octanoic acid.

-

Proton Transfer : Intermediate collapses to release water and form this compound .

Enzymatic Acylation/Deacylation

Lipases catalyze a two-step mechanism:

-

Acylation : Ser⁴¹⁶ attacks the ester substrate, forming an acyl-enzyme intermediate.

-

Deacylation : Nucleophilic attack by geraniol regenerates the enzyme and releases this compound .

-

Rate-Limiting Step : Deacylation (14.0 kcal/mol barrier) due to steric hindrance at the active site .

Optimization Studies

Taguchi and central composite designs have identified critical variables:

Chemical Esterification

| Variable | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 80°C | Maximizes kinetics |

| Molar Ratio | 1:1.2 | Drives equilibrium |

| Catalyst Loading | 5% NaOH | Balances cost/yield |

Characterization of Reaction Products

Post-synthesis analysis employs:

-

GC-MS : Confirms molecular weight (280.45 g/mol) and purity .

-

¹H/¹³C NMR : Identifies ester carbonyl (δ 177 ppm) and methylene groups (δ 2.3–4.1 ppm) .

Challenges and Innovations

-

Byproduct Formation : Unreacted geraniol and octanoic acid require purification (e.g., column chromatography) .

-

Green Chemistry : Solvent-free enzymatic methods reduce waste and energy use .

This synthesis and mechanistic data highlight this compound’s reactivity profile, with enzymatic routes offering sustainable advantages over traditional methods.

Aplicaciones Científicas De Investigación

Flavoring Agent in Food Industry

Geranyl caprylate is recognized for its fruity aroma, making it a valuable flavoring agent in the food industry. It is categorized as Generally Recognized As Safe (GRAS) by the FDA, allowing its direct addition to food products. Research has shown that geranyl esters, including this compound, can enhance the sensory profile of food items, contributing to consumer preference for natural flavors over synthetic ones .

Table 1: Flavor Profile of this compound

| Property | Value |

|---|---|

| Aroma | Fruity |

| Taste | Sweet |

| Solubility | Soluble in organic solvents |

Cosmetic Applications

In cosmetics, this compound serves as a fragrance component and skin conditioning agent. Its pleasant scent and emollient properties make it suitable for use in lotions, creams, and perfumes. Studies indicate that this compound can improve the texture and stability of cosmetic formulations while providing a sensory benefit to users .

Anticancer Potential

Recent studies have highlighted the potential of this compound as an anticancer agent. Research involving various geraniol esters demonstrated significant cytotoxic effects against cancer cell lines. In particular, this compound showed promising results in inhibiting the growth of murine leukemia cells and demonstrated low toxicity to normal cells during testing . This suggests a potential therapeutic application in cancer treatment.

Table 2: Anticancer Activity of this compound

| Test Method | Cell Line | IC50 (µg/ml) |

|---|---|---|

| Brine Shrimp Lethality Test | Artemia salina | 0.96-1.46 |

| Murine Leukemia (P388) Cells | P388 | 1.50 |

| Normal Cells | Vero | >100 |

Agricultural Applications

This compound has been studied for its acaricidal properties against pests. Formulations containing geraniol derivatives were tested for their effectiveness in controlling tick populations on livestock. The results indicated that these formulations could significantly reduce tick burdens, offering a natural alternative to synthetic pesticides .

Synthesis and Optimization

The synthesis of this compound typically involves the esterification of geraniol with caprylic acid using various catalysts. Recent advancements have focused on optimizing this process through enzymatic methods, which enhance yield and reduce environmental impact. For instance, microwave-assisted enzymatic synthesis has shown efficiency in producing high-purity geranyl esters .

Table 3: Synthesis Conditions for this compound

| Parameter | Optimal Value |

|---|---|

| Temperature | 37°C |

| Reaction Time | 48 hours |

| Enzyme Concentration | 0.25 g |

Mecanismo De Acción

Geranyl caprylate can be compared with other geranyl esters such as geranyl butyrate, geranyl hexanoate, and geranyl acetoacetate. These compounds share similar chemical structures but differ in their ester groups, leading to variations in their physical and chemical properties. This compound is unique due to its specific ester group, which imparts distinct aroma and biological activities .

Comparación Con Compuestos Similares

- Geranyl butyrate

- Geranyl hexanoate

- Geranyl acetoacetate

Geranyl caprylate stands out for its high conversion efficiency in enzymatic synthesis and its potential neuroprotective properties, making it a valuable compound in both research and industrial applications .

Propiedades

Número CAS |

51532-26-4 |

|---|---|

Fórmula molecular |

C18H32O2 |

Peso molecular |

280.4 g/mol |

Nombre IUPAC |

[(2E)-3,7-dimethylocta-2,6-dienyl] octanoate |

InChI |

InChI=1S/C18H32O2/c1-5-6-7-8-9-13-18(19)20-15-14-17(4)12-10-11-16(2)3/h11,14H,5-10,12-13,15H2,1-4H3/b17-14+ |

Clave InChI |

YYBMOGCOPQVSLQ-SAPNQHFASA-N |

SMILES |

CCCCCCCC(=O)OCC=C(C)CCC=C(C)C |

SMILES isomérico |

CCCCCCCC(=O)OC/C=C(\C)/CCC=C(C)C |

SMILES canónico |

CCCCCCCC(=O)OCC=C(C)CCC=C(C)C |

Key on ui other cas no. |

51532-26-4 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.